Rolapitant

Catalog No.
S005436
CAS No.
552292-08-7
M.F
C25H26F6N2O2
M. Wt
500.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolapitant

CAS Number

552292-08-7

Product Name

Rolapitant

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Synonyms

(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one, 8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one, rolapitant, SCH 619734, Varubi

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Description

The exact mass of the compound Rolapitant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rolapitant is a medication currently used to prevent chemotherapy-induced nausea and vomiting (CINV) []. However, its potential applications extend beyond the clinic and into the realm of scientific research. Here's a closer look at two promising areas of exploration:

Neurokinin-1 Receptor Antagonism and Its Effects

Rolapitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. These drugs work by blocking the action of substance P, a neuropeptide involved in pain perception, nausea, and vomiting [].

In scientific research, rolapitant can be used to study the role of the NK-1 receptor system in various neurological disorders. Researchers can investigate how blocking this pathway might influence conditions like migraine, chronic pain, and even psychiatric illnesses where nausea is a prominent symptom [].

Studies in animal models suggest that rolapitant may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [, ]. However, more research is needed to confirm these findings in humans.

Understanding CINV Mechanisms

CINV is a complex side effect of chemotherapy that can significantly impact a patient's quality of life. Rolapitant, along with other NK-1 receptor antagonists, has revolutionized CINV management.

In scientific research, studying the effectiveness of rolapitant in preventing CINV can provide valuable insights into the underlying mechanisms of this debilitating side effect. Researchers can use rolapitant as a tool to dissect the role of the NK-1 receptor system in nausea and vomiting pathways triggered by chemotherapy drugs []. This knowledge can pave the way for the development of even more effective anti-nausea medications in the future.

XLogP3

4.4

UNII

NLE429IZUC

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is indicated in adults in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy.
FDA Label
Prevention of delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults.Varuby is given as part of combination therapy.
Prevention of nausea and vomiting

Livertox Summary

Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.

NCI Cancer Drugs

Drug: Rolapitanthydrochloride
US Brand Name(s): Varubi
FDA Approval: Yes
Rolapitant hydrochloride is approved to be used with other drugs to prevent : Nausea and vomiting caused by chemotherapy.

MeSH Pharmacological Classification

Neurokinin-1 Receptor Antagonists

ATC Code

A04AD
A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD14 - Rolapitant

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

552292-08-7

Wikipedia

Rolapitant

Biological Half Life

Mean terminal half life ranged from 169 to 183 hours (~7 days).

Use Classification

Human drugs -> Varuby -> EMA Drug Category
Antiemetics and antinauseants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
Syed YY: Rolapitant: first global approval. Drugs. 2015 Nov;75(16):1941-5. doi: 10.1007/s40265-015-0485-8. [PMID:26467681]
Duffy RA, Morgan C, Naylor R, Higgins GA, Varty GB, Lachowicz JE, Parker EM: Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacol Biochem Behav. 2012 Jul;102(1):95-100. doi: 10.1016/j.pbb.2012.03.021. Epub 2012 Mar 31. [PMID:22497992]
Gan TJ, Gu J, Singla N, Chung F, Pearman MH, Bergese SD, Habib AS, Candiotti KA, Mo Y, Huyck S, Creed MR, Cantillon M: Rolapitant for the prevention of postoperative nausea and vomiting: a prospective, double-blinded, placebo-controlled randomized trial. Anesth Analg. 2011 Apr;112(4):804-12. doi: 10.1213/ANE.0b013e31820886c3. Epub 2011 Mar 8. [PMID:21385988]
FDA Approved Drug Products: Varubi (rolapitant) tablets for oral use

Explore Compound Types